

3,4,5-Trifluorobenzylamine CAS number and molecular weight

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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzylamine

Cat. No.: B151390

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In-Depth Technical Guide: 3,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4,5-Trifluorobenzylamine**, a fluorinated organic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known physicochemical properties, outlines a detailed potential synthetic protocol, and discusses its relevance within the broader context of fluorinated benzylamines in pharmaceutical research. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Properties

3,4,5-Trifluorobenzylamine is a halogenated aromatic amine. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Data for **3,4,5-Trifluorobenzylamine**

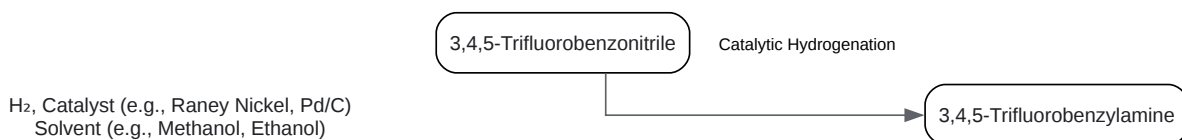
Property	Value	Source
CAS Number	235088-69-4	N/A
Molecular Weight	161.12 g/mol	N/A
Molecular Formula	C ₇ H ₆ F ₃ N	N/A
Physical Form	Solid	N/A

Synthesis and Experimental Protocol

While specific, detailed experimental protocols for the synthesis of **3,4,5-Trifluorobenzylamine** are not extensively reported, a plausible and effective method is the catalytic reduction of its corresponding nitrile precursor, 3,4,5-Trifluorobenzonitrile. This approach is a common and reliable method for the preparation of benzylamines.

Proposed Synthetic Pathway

The synthesis of **3,4,5-Trifluorobenzylamine** can be achieved via the catalytic hydrogenation of 3,4,5-Trifluorobenzonitrile. This reaction involves the reduction of the nitrile group ($-C\equiv N$) to a primary amine group ($-CH_2NH_2$).



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Caption: Proposed synthesis of **3,4,5-Trifluorobenzylamine**.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on established methods for the reduction of aromatic nitriles. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

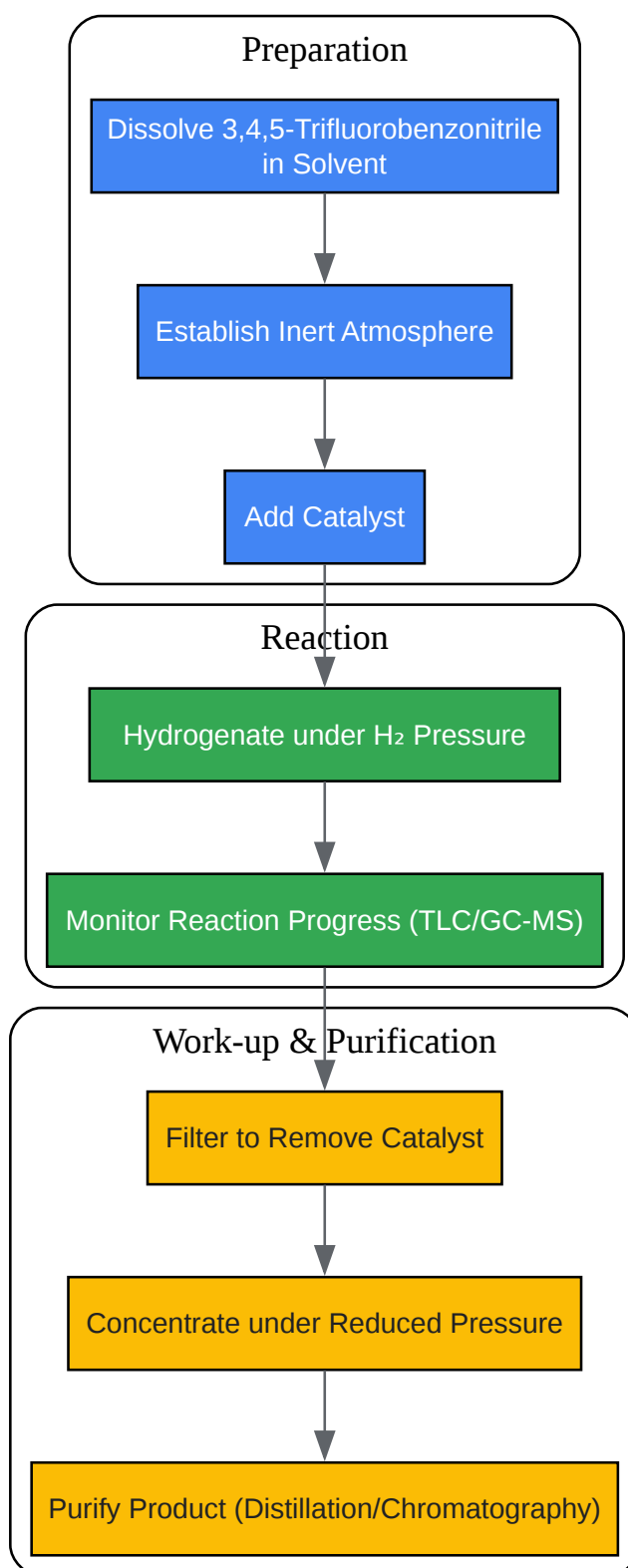
Materials:

- 3,4,5-Trifluorobenzonitrile (CAS: 134227-45-5)
- Raney Nickel or Palladium on Carbon (Pd/C) (5-10 mol%)
- Methanol or Ethanol (Anhydrous)
- Hydrogen Gas (H₂)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- Preparation: In a suitable round-bottom flask, dissolve 3,4,5-Trifluorobenzonitrile (1.0 eq) in anhydrous methanol or ethanol.
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen.
- Catalyst Addition: Carefully add the catalyst (Raney Nickel or Pd/C, 5-10 mol%) to the solution under the inert atmosphere.
- Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an oxygen-free hydrogen atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for balloon hydrogenation or higher for a Parr apparatus) and begin vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours, depending on the catalyst, pressure, and temperature.

- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent used in the reaction. Caution: Palladium on carbon can be pyrophoric when dry; handle with care.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **3,4,5-Trifluorobenzylamine**.
- Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.



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Caption: Workflow for the synthesis of **3,4,5-Trifluorobenzylamine**.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities or signaling pathway involvements for **3,4,5-Trifluorobenzylamine** have not been documented in available literature, the broader class of trifluorinated benzylamines serves as crucial intermediates in the synthesis of pharmaceuticals. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The electron-withdrawing nature of the fluorine atoms in **3,4,5-Trifluorobenzylamine** can significantly influence the pKa of the benzylamine nitrogen, which can be a critical factor in drug-receptor interactions. It is plausible that this compound could be utilized as a key building block for the synthesis of novel kinase inhibitors, central nervous system agents, or other therapeutic molecules where fine-tuning of physicochemical properties is essential.

Please Note: As of the date of this document, there is no specific information available in the public domain regarding the involvement of **3,4,5-Trifluorobenzylamine** in any signaling pathways or detailed biological studies. Therefore, a signaling pathway diagram cannot be provided. Researchers are encouraged to conduct their own investigations to explore the potential biological activities of this compound and its derivatives.

Conclusion

3,4,5-Trifluorobenzylamine is a chemical entity with significant potential as a building block in the field of drug discovery and development. This guide provides the fundamental physicochemical data and a robust, plausible synthetic protocol to aid researchers in their work with this compound. The lack of specific biological data in the current literature presents an opportunity for novel research to explore the therapeutic potential of molecules derived from this trifluorinated scaffold.

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